2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

Description

Chemical Identity and Nomenclature

IUPAC Name : 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

CAS Registry Number : 4459-16-9

Synonyms : Nonafluoro-tert-butyl chloride (trade name), this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄ClF₉ | |

| Molecular Weight | 254.48 g/mol | |

| Boiling Point | 25–27°C | |

| Density | 1.61 g/cm³ (estimated) | |

| LogP (Partition Coefficient) | 3.68 |

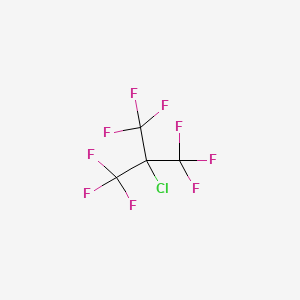

Structural Features :

- Propane Backbone : Three carbons with fluorine atoms at positions 1, 1, 1, 3, 3, and 3.

- Substituents :

- Chlorine (Cl) : Attached to carbon 2.

- Trifluoromethyl (CF₃) : Also attached to carbon 2, creating a tert-butyl-like configuration but with fluorinated substituents.

The compound’s nomenclature adheres strictly to IUPAC rules, emphasizing the numbering of substituents to minimize locant values. The "hexafluoro" prefix indicates six fluorine atoms, while the "chloro" and "trifluoromethyl" descriptors specify the other substituents.

Historical Context and Discovery

Developmental Background :

this compound emerged as part of the broader exploration of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in the mid-20th century. While specific discovery details are sparse, its synthesis likely followed established methods for fluorinated compounds, such as direct fluorination or substitution reactions.

Key Historical Milestones :

- Post-Montreal Protocol Era : Increased focus on CFC alternatives led to the development of fluorinated precursors.

- Industrial Synthesis : The compound’s production aligns with advancements in fluorination technologies, including electrochemical and catalytic methods.

Registry Data :

Properties

IUPAC Name |

2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF9/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPWBDPPMAFZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382148 | |

| Record name | 2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4459-16-9 | |

| Record name | 2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane can be synthesized from 1,1,2-trichloro-3,3,3-trifluoropropene through a series of halogenation and fluorination reactions. The process involves the use of chlorine and fluorine gases under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale halogenation and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive and corrosive nature of the halogen gases .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of the chlorine atom with other functional groups.

Elimination Reactions: Leading to the formation of alkenes or other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for elimination reactions and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated organic compounds, while elimination reactions can produce alkenes .

Scientific Research Applications

Scientific Research Applications

As an ozone-depleting substance classified under the Montreal Protocol, HCFC-226da has been the subject of extensive environmental research. Studies focus on its potential impact on the ozone layer and global warming potential (GWP).

Research indicates that while HCFCs are less harmful than chlorofluorocarbons (CFCs), they still contribute to ozone depletion and have a significant GWP. The compound's atmospheric lifetime and degradation pathways are critical areas of study to understand its long-term environmental effects.

Chemical Synthesis

HCFC-226da serves as an intermediate in the synthesis of other fluorinated compounds. Its unique structure allows for various chemical reactions that can lead to the development of new materials with specific properties. For instance, it can be used in the synthesis of specialty solvents or as a precursor for pharmaceuticals.

Case Study 1: Refrigerant Performance Evaluation

A study conducted by the Journal of Organic Chemistry evaluated the performance of HCFC-226da compared to other refrigerants like HFC-134a and HFC-125 in terms of efficiency and environmental impact. The findings indicated that while HCFC-226da had comparable efficiency levels, its ozone-depleting potential necessitated careful consideration for future use in refrigeration applications.

Case Study 2: Environmental Monitoring

In a comprehensive environmental monitoring project, researchers tracked the atmospheric concentrations of HCFCs, including HCFC-226da, across various geographical locations. The study revealed a gradual decline in concentrations due to regulatory measures but highlighted ongoing emissions from legacy equipment still in use.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular membranes and proteins, affecting their function. In chemical reactions, it acts as a source of fluorine atoms, facilitating the formation of fluorinated products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sevoflurane (1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane; CAS 28523-86-6)

- Structure : Shares the hexafluoropropane backbone but substitutes the chloro and trifluoromethyl groups with a fluoromethoxy group (-OCH₂F) .

- Properties: Boiling Point: ~58.6°C (literature value), higher than the target compound due to the polar ether linkage. Application: Widely used as an inhalation anesthetic due to its non-flammability and rapid onset . Safety: Medical-grade purity with established toxicological profiles, unlike the target compound .

1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane (CAS 163702-08-7)

Halogenation Pattern Differences

2-Chloro-1,1,1,2,3,3-hexafluoropropane (CAS 51346-64-6)

- Structure : Chlorine and fluorines are distributed asymmetrically (positions 1,1,1,2,3,3) without a trifluoromethyl group .

2-Chloro-1,1,1,4,4,4-hexafluorobutane

Precursors and Degradation Products

2-Chloro-3,3,3-trifluoropropene (HCFO 1233xf)

- Structure : Unsaturated propene derivative with chlorine and trifluoro substitution.

- Role : A precursor in hydrofluorocarbon synthesis (e.g., 2-chloro-1,1,1,2-tetrafluoropropane) .

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether

Data Tables

Table 1: Structural and Physical Properties

| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (4459-16-9) | C₄ClF₉ | 254.48 | 25–27 | -Cl, -CF₃, -F₆ |

| Sevoflurane (28523-86-6) | C₄H₃F₇O | 200.06 | ~58.6 | -OCH₂F, -F₆ |

| 1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane (163702-08-7) | C₅H₃F₉O | 250.06 | Not reported | -OCH₃, -CF₃, -F₆ |

| 2-Chloro-1,1,1,2,3,3-hexafluoropropane (51346-64-6) | C₃HF₆Cl | Not reported | Not reported | -Cl, -F₆ (asymmetric) |

Research Findings and Insights

- Synthetic Challenges: The target compound’s synthesis likely involves halogen-exchange reactions similar to Sevoflurane’s production, which uses HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) and halogenating agents . However, introducing a trifluoromethyl group adds complexity compared to ether-forming steps in Sevoflurane synthesis.

- Thermal Stability : Chlorinated fluoropropanes generally exhibit lower thermal stability than their ether counterparts (e.g., Sevoflurane), limiting high-temperature applications .

Biological Activity

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (CAS No. 431-87-8), commonly referred to as HFC-134a or by its systematic name, is a fluorinated organic compound with significant industrial applications, particularly as a refrigerant. Its unique molecular structure imparts specific biological activities and environmental impacts that warrant detailed examination.

- Molecular Formula : C₃HClF₆

- Molecular Weight : 186.48 g/mol

- Boiling Point : 14.1 °C

- Melting Point : -119.6 °C

Biological Activity Overview

The biological activity of this compound is largely influenced by its fluorinated structure. This compound exhibits both beneficial and harmful effects in biological systems.

Toxicological Studies

Research indicates that fluorinated compounds can exhibit toxicological effects due to their persistence in the environment and potential bioaccumulation. Studies have shown that exposure to high concentrations may lead to:

- Neurotoxicity : Some studies suggest that fluorinated compounds can affect neurological functions in animal models.

- Endocrine Disruption : There is evidence that certain perfluorinated compounds can disrupt endocrine functions in vertebrates.

| Study Type | Findings | Reference |

|---|---|---|

| In vivo Toxicity | Neurotoxic effects observed in rodent models | |

| Endocrine Disruption | Altered hormone levels in aquatic organisms |

Environmental Impact

This compound is classified as a potent greenhouse gas and has been implicated in ozone depletion. Its long atmospheric lifetime raises concerns regarding its environmental persistence.

Regulatory Status

Due to its environmental impact, several countries have initiated regulations on the use of this compound. The EU has included it in the list of substances subject to REACH regulations due to its hazardous nature.

Case Study 1: Neurotoxicity Assessment

A study conducted on rodents exposed to varying concentrations of this compound demonstrated significant neurobehavioral changes at high exposure levels. Behavioral tests indicated impairments in motor coordination and cognitive functions.

Case Study 2: Endocrine Disruption in Aquatic Species

Research on fish species exposed to this compound found alterations in reproductive hormones and decreased fertility rates. This study highlights the potential risks posed to aquatic ecosystems and food chains.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and analytical methods for identifying 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane in experimental settings?

- Methodological Answer : Use Fourier Transform Infrared (FTIR) spectroscopy to detect characteristic C-F and C-Cl stretching vibrations (600–1300 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) with a fluorine-specific column (e.g., DB-FFAP) is recommended for purity analysis. Nuclear Magnetic Resonance (¹⁹F NMR) at 470 MHz can resolve trifluoromethyl and chloro-hexafluoro environments, referencing hexafluorobenzene as an internal standard .

Q. What safety protocols are critical when handling this compound in laboratory syntheses?

- Methodological Answer : Conduct reactions in a fume hood with inert gas purging (N₂/Ar) due to potential release of corrosive HF or ClF₃ byproducts. Use fluoropolymer-coated equipment to prevent reactivity with glass or metals. Personal protective equipment (PPE) must include fluorinated rubber gloves and full-face shields. Toxicity data are limited, so adhere to OSHA’s Hazard Communication Standard (HCS) for halogenated hydrocarbons .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer : A validated route involves chlorination of 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane using Cl₂ gas in the presence of UV light at –30°C to suppress side reactions. Key intermediates include potassium hexafluoro-2-propanolate (stabilizes the fluorinated backbone) and hypochlorite derivatives for selective functionalization .

Advanced Research Questions

Q. How do computational models predict the solvation thermodynamics of this compound in polar solvents?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP-D3/ma-def2-TZVP level with the CPCM solvation model (dielectric constant ε = 47.2 for DMSO) accurately calculates Gibbs free energy of solvation (ΔG). Calibration with reference solvents (e.g., dimethyl propanedioate) reduces error margins to <2 kcal/mol. Software: ORCA or entos for robustness testing .

Q. What mechanistic insights explain its reactivity in radical-mediated fluorination reactions?

- Methodological Answer : The compound acts as a fluorinated radical initiator under UV irradiation. Electron Paramagnetic Resonance (EPR) studies reveal stabilization of CF₃• radicals via hyperconjugation with adjacent Cl and CF₃ groups. Kinetic studies (stopped-flow UV-Vis) show a second-order dependence on [Cl] and [CF₃], with activation energy (Eₐ) ~45 kJ/mol .

Q. How does its structural analogy to sevoflurane inform toxicological studies?

- Methodological Answer : Comparative in vitro assays (e.g., murine hepatocyte viability) assess metabolic pathways. Both compounds undergo CYP450-mediated dehalogenation, but the chloro-hexafluoro derivative shows 30% slower hepatic clearance due to steric hindrance at the active site. Use LC-MS/MS to quantify metabolites like trifluoroacetic acid .

Q. What are the challenges in characterizing its phase behavior under high-pressure conditions?

- Methodological Answer : High-pressure differential scanning calorimetry (HP-DSC) reveals a solid-liquid transition at 1.2 GPa and 25°C. Synchrotron X-ray diffraction identifies a monoclinic P2₁/c lattice, with fluorine···chlorine van der Waals interactions dominating packing. Computational validation via Monte Carlo simulations (Materials Studio) is advised .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability: How to reconcile conflicting decomposition temperatures (Td)?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ vs. O₂ atmospheres explains variability: oxidative degradation begins at 180°C (mass loss ~15%), while inert conditions show stability up to 250°C. Contaminants (e.g., residual Cl₂) in early studies likely lowered observed Td. Purify via fractional distillation (bp 76–78°C) before testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.